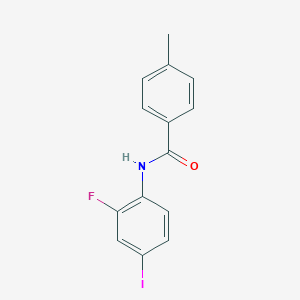![molecular formula C19H20FN3O2 B244046 N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B244046.png)
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as FL118 and has been the subject of extensive scientific research. FL118 is known to exhibit potent anticancer properties and has shown promising results in preclinical studies.
作用機序
FL118 exerts its anticancer effects by targeting multiple pathways involved in cancer cell survival and proliferation. It inhibits the activity of several key proteins, including MDM2, XIAP, and c-FLIP, which are known to play a role in cancer cell survival. FL118 also induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, FL118 has been shown to inhibit the activity of P-glycoprotein, a protein that is often overexpressed in cancer cells and contributes to drug resistance.
Biochemical and Physiological Effects:
FL118 has been shown to exhibit potent anticancer effects in vitro and in vivo. It has been shown to inhibit tumor growth and induce apoptosis in a variety of cancer cell lines. FL118 has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. FL118 has also been shown to be effective against cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy.
実験室実験の利点と制限
FL118 has several advantages for use in lab experiments. It is relatively easy to synthesize and yields a high purity product. FL118 has also been shown to be effective against a variety of cancer cell lines and has shown promising results in preclinical studies. However, FL118 has some limitations for use in lab experiments. It is not currently approved for use in humans, which limits its potential for clinical translation. Additionally, more research is needed to fully understand the mechanism of action of FL118 and to determine the optimal dosing and administration schedule.
将来の方向性
There are several future directions for research on FL118. One area of focus is the development of FL118 as a potential anticancer drug. Clinical trials are needed to evaluate the safety and efficacy of FL118 in humans. Additionally, more research is needed to determine the optimal dosing and administration schedule for FL118. Another area of focus is the development of FL118 as a potential therapy for other diseases, such as neurodegenerative disorders. FL118 has been shown to exhibit neuroprotective effects in animal studies, and further research is needed to determine its potential for use in these conditions. Finally, more research is needed to fully understand the mechanism of action of FL118 and to identify potential biomarkers that could be used to predict response to treatment.
合成法
FL118 is synthesized by reacting 2-fluorobenzoyl chloride with 4-acetylpiperazine in the presence of a base. The resulting product is then treated with 2-aminophenylboronic acid in the presence of a palladium catalyst to obtain FL118. The synthesis method is relatively straightforward and yields a high purity product.
科学的研究の応用
FL118 has been extensively studied for its anticancer properties. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer. FL118 has also been shown to be effective against cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy. FL118 has also been studied for its potential use in combination with other anticancer drugs to enhance their efficacy.
特性
分子式 |
C19H20FN3O2 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C19H20FN3O2/c1-14(24)22-10-12-23(13-11-22)18-9-5-4-8-17(18)21-19(25)15-6-2-3-7-16(15)20/h2-9H,10-13H2,1H3,(H,21,25) |
InChIキー |
DDVXCYPGAVZEAZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
正規SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B243963.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243965.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B243969.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]butanamide](/img/structure/B243970.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B243972.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B243975.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243979.png)
![3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B243980.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B243983.png)

![N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243986.png)
![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243987.png)